2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNQUUYBYDIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 3-bromo-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 3-bromo-1H-1,2,4-triazole reacts with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines or alcohols.
Substitution: The bromo group in the triazole ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The triazole moiety is known for its ability to disrupt fungal cell wall synthesis, which may extend its applicability in antifungal therapies as well .
Cancer Research
The compound has been investigated as a potential inhibitor of certain enzymes involved in cancer progression. Its structural features allow it to interact with biological targets such as kinases and other proteins associated with tumor growth. Preliminary studies suggest that derivatives of this compound could serve as lead compounds in the development of anticancer drugs .
Agricultural Science
Herbicide Development
The unique structure of this compound has led to its exploration as a herbicide. Its ability to inhibit specific metabolic pathways in plants can be utilized to design selective herbicides that target invasive species without harming crops. Field trials have shown promising results in controlling weed populations while maintaining crop yield .
Material Science
Polymer Chemistry
In material science, the compound is being studied for its potential use in synthesizing novel polymers. The incorporation of triazole rings into polymer chains can enhance thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance coatings and composites .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential use as an antimicrobial agent .
Case Study 2: Herbicide Testing
In agricultural research, a field trial was conducted using this compound as a herbicide. The trial demonstrated effective control of Carduus nutans, an invasive thistle species. The results highlighted the compound's selective action against target weeds while showing minimal impact on surrounding crops .
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromo-substituted triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological processes, leading to the compound’s antimicrobial or antifungal effects. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
2-(5-Bromo-1H-1,2,4-triazol-1-yl)propanoic Acid
- Molecular Formula : C₅H₆BrN₃O₂
- Molecular Weight : 220.03 g/mol
- CAS : 1798730-56-9
- Key Difference : Bromine at the 5-position of the triazole ring instead of the 3-position.
- The 3-bromo derivative exhibits greater steric hindrance near the carboxylic acid group, which may reduce metabolic degradation compared to the 5-bromo isomer .
2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic Acid
- Molecular Formula : C₅H₆ClN₃O₂
- Molecular Weight : 175.58 g/mol
- CAS : 586337-85-1
- Key Difference : Chlorine substituent instead of bromine.
- Impact : The smaller size and higher electronegativity of chlorine reduce lipophilicity (logP ≈ 0.8 for chloro vs. 1.2 for bromo), impacting membrane permeability in biological assays. Bromine’s larger atomic radius may enhance π-stacking interactions in enzyme binding pockets .
Chain Length and Functional Group Variations
2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Molecular Formula : C₅H₇N₃O₃
- Molecular Weight : 157.13 g/mol
- CAS : 1450828-63-3
- Key Difference : Hydroxyl group replaces bromine.
- Impact : The hydroxyl group increases polarity (logP ≈ -0.5), making it more soluble in aqueous media but less effective in hydrophobic environments. This derivative is explored for chelating metal ions in catalytic applications .
Derivatives with Protective Groups
2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Molecular Formula : C₁₁H₁₈N₄O₄
- Molecular Weight : 270.29 g/mol
- CAS : N/A (synthesized via methods in ).
- Key Difference : Introduction of a tert-butoxycarbonyl (Boc) protective group.
- Impact : The Boc group enhances stability during peptide synthesis but requires acidic conditions for removal. This derivative is pivotal in creating β-(1,2,4-triazol-1-yl)alanine analogues for proteomics studies .
Antifungal Activity
Triazole derivatives are extensively studied for antifungal properties. Bromine’s electron-withdrawing nature may enhance binding to fungal cytochrome P450 enzymes, a mechanism shared with clinical triazole antifungals like fluconazole .
Biological Activity
2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromo-substituted triazole ring, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Chemical Formula : CHBrNO
- Molecular Weight : 220.03 g/mol
- IUPAC Name : this compound
- CAS Number : 1795275-25-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring structure allows for the formation of non-covalent interactions with enzymes and receptors, which can modulate their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Binding : It can bind to receptors, potentially altering their function and affecting cellular responses.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the bromo group in this compound may enhance its activity against various pathogens.
Anticancer Activity
Triazole compounds have been studied for their anticancer properties due to their ability to interfere with cancer cell proliferation and survival.
Case Study : A study demonstrated that similar triazole derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been noted in various studies, suggesting it may inhibit inflammatory pathways involved in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other triazole derivatives to highlight its unique properties.
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | High |
| 1H-1,2,4-triazole | Low | High | Moderate |
| 3-bromo-1H-1,2,4-triazole | High | Low | Low |
Q & A
Q. What are the established synthetic protocols for 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, and what key reaction parameters influence yield?
Synthesis typically involves cycloaddition to form the triazole core, followed by bromination. Pokhodylo et al. describe one-pot methods for analogous triazolyl propanoates using alkylation of triazole precursors (e.g., 1H-1,2,4-triazole) with bromopropanoic acid derivatives under basic conditions (K₂CO₃ or NaH). Key parameters include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?
Use a combination of:
- ¹H/¹³C NMR : Triazole protons appear as a singlet at δ 8.2–8.5 ppm; the propanoic acid α-proton shows a quartet near δ 4.3 ppm (J = 7.2 Hz).
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and N-Br vibration at 560–600 cm⁻¹.
- HRMS : Molecular ion [M+H]⁺ at m/z 234.96 (C₅H₆BrN₃O₂⁺) with a bromine isotopic pattern (1:1 ratio for M and M+2) .
Q. How should researchers handle solubility challenges during in vitro assays with this compound?
Optimize solvent systems based on pH-dependent ionization:
- Use DMSO for stock solutions (10 mM).
- Dilute in PBS (pH 7.4) or acetate buffer (pH 5.0) for biological testing.
- For low aqueous solubility, employ co-solvents like ethanol (<5% v/v) or β-cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed reaction yields in the bromination step?
Conduct mechanistic studies using:
Q. What strategies are recommended for analyzing trace impurities in this compound per pharmacopeial standards?
Follow USP guidelines using:
- HPLC-DAD/ELSD with a C18 column (4.6 × 250 mm, 5 µm).
- Mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient elution (20–80% B over 30 min).
- Detect impurities like unreacted triazole precursors (RT 12.3 min) and dibrominated byproducts (RT 18.7 min). Validate method per ICH Q2(R1) with LOQ ≤0.05% .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Use systematic modifications:
- Triazole ring : Replace bromine with Cl, I, or CF₃ groups via halogen exchange.
- Propanoic acid chain : Introduce methyl/ethyl esters or amides via Mitsunobu or EDC/NHS coupling.
- Evaluate bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
Methodological Notes
- Synthesis Optimization : Pokhodylo’s one-pot alkylation-bromination method reduces side products by 15–20% compared to stepwise approaches .
- Analytical Cross-Validation : Correlate NMR data with X-ray crystallography (where feasible) to confirm regioselectivity of bromination .
- Stability Testing : Store the compound in amber vials at –20°C under argon; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
